molecular formula C14H14N2O2S B2729273 N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 854035-99-7

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2729273
CAS RN: 854035-99-7
M. Wt: 274.34
InChI Key: GMTCZYISPXZPFO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, also known as DMF-TA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Thiadiazolyl Acetamide Derivatives : A study by Yu et al. (2014) discusses the synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using carbodiimide condensation, which showcases a methodological advancement in organic synthesis and potential pharmaceutical application due to the structural diversity of the synthesized compounds Synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives Promoted by Carbodiimide Condensation.

Anticancer Activity of Imidazolylthio Acetamide Derivatives : Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and evaluated their anticancer activities. The compounds exhibited significant activity against melanoma-type cell lines, highlighting their potential as therapeutic agents Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities.

Enzyme Inhibition and Molecular Docking Studies

α-Glucosidase Inhibitory Potential : Iftikhar et al. (2019) reported on the synthesis of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide with notable α-glucosidase inhibitory activity. This study not only provides a basis for the development of antidiabetic agents but also emphasizes the importance of molecular docking and ADME predictions in drug development A novel five‐step synthetic route to 1,3,4‐oxadiazole derivatives with potent α‐glucosidase inhibitory potential and their in silico studies.

Material Science and Photovoltaic Efficiency

Photovoltaic Efficiency and Ligand-Protein Interactions : The study by Mary et al. (2020) explores the spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs, highlighting their potential in photovoltaic applications and as photosensitizers in dye-sensitized solar cells. This research bridges the gap between organic synthesis and material science applications Spectroscopic, quantum mechanical studies, ligand protein interactions and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-5-4-6-10(2)13(9)16(11(3)18)14-15-12(7-17)8-19-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTCZYISPXZPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C2=NC(=CS2)C=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

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